molecular formula C24H25F3N4O2 B10920137 4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(2-fluorobenzyl)piperazin-1-yl]pyrimidine

4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(2-fluorobenzyl)piperazin-1-yl]pyrimidine

Cat. No.: B10920137
M. Wt: 458.5 g/mol
InChI Key: LBSGGYCWFMJPPT-UHFFFAOYSA-N
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Description

4-{6-(DIFLUOROMETHYL)-2-[4-(2-FLUOROBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes difluoromethyl, fluorobenzyl, piperazino, pyrimidinyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-(DIFLUOROMETHYL)-2-[4-(2-FLUOROBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the pyrimidinyl core, followed by the introduction of the difluoromethyl and fluorobenzyl groups. The final steps involve the attachment of the piperazino and methoxyphenyl groups under specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-{6-(DIFLUOROMETHYL)-2-[4-(2-FLUOROBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

4-{6-(DIFLUOROMETHYL)-2-[4-(2-FLUOROBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-{6-(DIFLUOROMETHYL)-2-[4-(2-FLUOROBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-{6-(DIFLUOROMETHYL)-2-[4-(2-FLUOROBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER include:

Uniqueness

The uniqueness of 4-{6-(DIFLUOROMETHYL)-2-[4-(2-FLUOROBENZYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H25F3N4O2

Molecular Weight

458.5 g/mol

IUPAC Name

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C24H25F3N4O2/c1-32-21-8-7-16(13-22(21)33-2)19-14-20(23(26)27)29-24(28-19)31-11-9-30(10-12-31)15-17-5-3-4-6-18(17)25/h3-8,13-14,23H,9-12,15H2,1-2H3

InChI Key

LBSGGYCWFMJPPT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N3CCN(CC3)CC4=CC=CC=C4F)C(F)F)OC

Origin of Product

United States

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